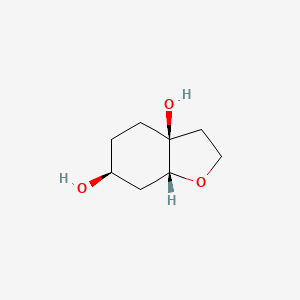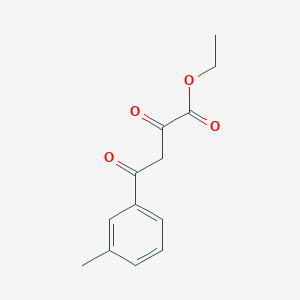
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (also known as Polyvinyl Alcohol-Polyethylene Glycol Graft Copolymer ) is a graft copolymer synthesized from ethylene glycol and vinyl alcohol. It consists of approximately 75% vinyl alcohol units and 25% ethylene glycol units . The copolymer is produced by grafting polyvinyl acetate onto a backbone of polyethylene glycol, followed by hydrolysis of the polyvinyl acetate side chains to form polyvinyl alcohol grafted side chains. Additionally, colloidal silica may be incorporated at levels of 0.3% to 0.5% to enhance flow properties .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is used as an excipient in solid oral dosage formulations . It is used as a binder, contributing to the dosage’s shape, size, delivery, and stability . It is also used as a wet binder in the development of pharmaceutical dosages .
Peroxide-Free Binder
This copolymer is a peroxide-free binder . It is crucial for maintaining the stability of active pharmaceutical ingredients (APIs) in formulation dosages . This is especially important for highly oxidizable APIs to minimize or even alleviate the peroxides to help enhance the shelf life and maintain the efficacy of drug products .
Instant Release Coating Polymer
The copolymer is primarily used as an instant release coating polymer . This application is particularly relevant in the pharmaceutical industry where the rate of drug release can significantly impact the efficacy of the medication .
Dry Binder
The copolymer is evaluated as a dry binder . This application is important in the pharmaceutical industry, particularly in the formulation of tablets and capsules .
5. Matrices for Floating Drug Delivery Systems (FDDS) The copolymer is used in matrices for FDDS in sustained release or extended release dosages . This application is crucial in ensuring the controlled release of drugs, improving their bioavailability, and reducing the frequency of dosage .
Quality Tests and Assays
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia . This application is crucial in ensuring the quality and safety of pharmaceutical products .
Wirkmechanismus
Target of Action
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (EGVA) is a graft copolymer of ethylene glycol and vinyl alcohol . It primarily targets the formation of polymer structures, acting as a binder or glazing agent . The compound’s primary targets are the polymer structures where it is incorporated.
Mode of Action
EGVA is produced by grafting polyvinyl acetate onto a backbone of polyethylene glycol, followed by hydrolysis of the polyvinyl acetate side chains to form polyvinyl alcohol grafted side chains . This process results in a graft copolymer consisting of approximately 75% vinyl alcohol units and 25% ethylene glycol units .
Biochemical Pathways
The biochemical pathway involved in the action of EGVA is the polymerization process. The copolymer is produced by an anionic polymerization of ethylene oxide onto PVA beads . This process modifies the vinyl monomers in the biopolymer backbone to incorporate favorable properties, while maintaining their required properties such as biodegradability .
Pharmacokinetics
The pharmacokinetics of EGVA primarily involve its solubility and viscosity. It is freely soluble in water, dilute acids, and dilute solutions of alkali hydroxides, but practically insoluble in ethanol, acetic acid, and acetone . The viscosity of a 20% solution (m/m) is less than 250 mPa·s . These properties impact the bioavailability of the compound in various applications.
Result of Action
The result of EGVA’s action is the formation of a stable polymer structure with high loadings and good swelling both in water and organic solvents . This makes it suitable for use in various applications such as solid-phase synthesis, supported TEMPO catalysis, and in HR-MAS 1H NMR spectral analysis .
Action Environment
The action of EGVA can be influenced by environmental factors. For instance, the copolymer may contain colloidal silica at levels of 0.3 to 0.5% to improve flow properties . Additionally, the compound’s solubility and viscosity can be affected by the pH and temperature of the environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethylene Glycol and Vinyl Alcohol Graft Copolymer can be achieved through a radical polymerization reaction. The reaction involves the copolymerization of ethylene glycol and vinyl alcohol monomers using a radical initiator. The polymerization reaction can be carried out in the presence of a solvent or without a solvent. The use of a solvent can facilitate the reaction and improve the yield of the copolymer.", "Starting Materials": ["Ethylene Glycol", "Vinyl Alcohol", "Radical Initiator"], "Reaction": [ "Add ethylene glycol and vinyl alcohol in a molar ratio of 1:1 to a reaction vessel", "Add a radical initiator such as azobisisobutyronitrile (AIBN) to the reaction mixture", "Heat the reaction mixture to a temperature of 70-80°C under nitrogen atmosphere to initiate the polymerization reaction", "Allow the reaction to proceed for a specific period of time, typically 6-8 hours", "Cool the reaction mixture and isolate the copolymer by precipitation in a non-solvent such as methanol or ethanol", "Wash the copolymer with the non-solvent to remove any impurities", "Dry the copolymer under vacuum to obtain the final product" ] } | |
CAS-Nummer |
121786-16-1 |
Produktname |
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |
Molekularformel |
C13H11NO2S |
Molekulargewicht |
0 |
Synonyme |
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179868.png)

